molecular formula C21H18ClFN6O2 B2816271 (E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377066-81-4

(E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2816271
CAS No.: 377066-81-4
M. Wt: 440.86
InChI Key: RGXNBGIESVJLDH-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-benzyl-8-(2-(2-chloro-6-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H18ClFN6O2 and its molecular weight is 440.86. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Drug Design

Compounds with structures similar to the one often exhibit a wide range of biological activities, such as antibacterial, antituberculous, antimycotic, and anthelmintic effects. These activities are influenced by structural modifications, indicating potential for drug design and development. For instance, derivatives of salicylanilides and benzoxazines have been explored for their biological properties, suggesting a foundation for the application of similar purine derivatives in therapeutic agent research (Waisser & Kubicová, 1993).

Antioxidant Capacity

The ABTS/PP decolorization assay highlights the importance of understanding reaction pathways of antioxidants, which is crucial for evaluating the antioxidant capacity of new compounds. Such insights can inform the development of compounds with optimized antioxidant properties for medical or food preservation applications (Ilyasov et al., 2020).

Environmental Remediation

Enzymatic degradation of organic pollutants, facilitated by redox mediators, underscores the potential application of complex organic molecules in environmental cleanup efforts. The ability of certain compounds to enhance the efficiency of pollutant degradation by enzymes points to possible environmental applications of purine derivatives in reducing the impact of industrial effluents (Husain & Husain, 2007).

Chemical Synthesis and Material Science

The development of efficient synthetic protocols for complex molecules is vital for various applications, including material science and pharmaceuticals. For example, the synthesis of specific biphenyl intermediates demonstrates the importance of creating versatile and practical synthetic routes for complex organic compounds, which could be applicable to the synthesis of similar purine derivatives (Qiu et al., 2009).

Properties

IUPAC Name

7-benzyl-8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-13-7-4-3-5-8-13)20(25-18)26-24-11-14-15(22)9-6-10-16(14)23/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXNBGIESVJLDH-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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